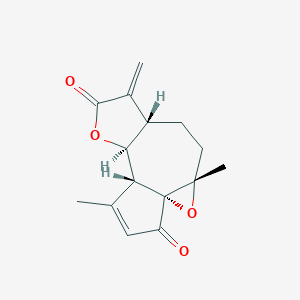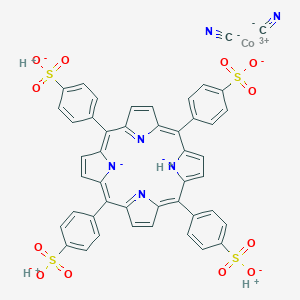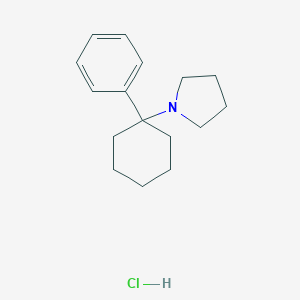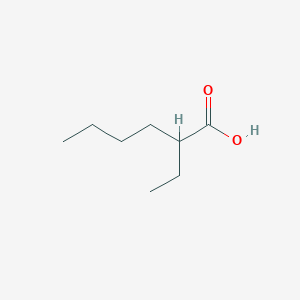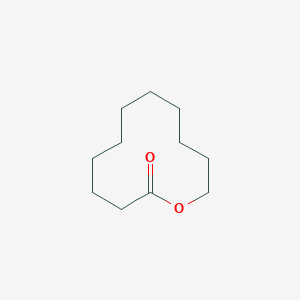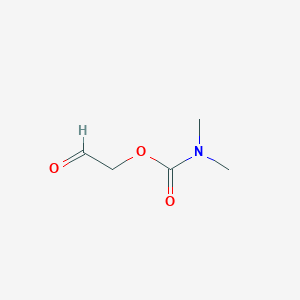
2-oxoethyl N,N-dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxoethyl N,N-dimethylcarbamate, also known as carbaryl, is a widely used pesticide that has been in use for over 50 years. This compound is a carbamate insecticide that belongs to the N-methyl carbamate family. Carbaryl is used to control a wide range of pests, including insects, mites, and ticks, in various crops, such as fruits, vegetables, and ornamental plants.
作用機序
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the normal functioning of the nervous system. Inhibition of AChE leads to the accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
生化学的および生理学的効果
Carbaryl has been shown to have a wide range of biochemical and physiological effects on insects. These effects include inhibition of AChE, disruption of the nervous system, inhibition of energy production, and disruption of the insect's ability to reproduce. In addition, 2-oxoethyl N,N-dimethylcarbamate has been shown to have toxic effects on non-target organisms, such as birds, fish, and mammals.
実験室実験の利点と制限
Carbaryl has several advantages for use in lab experiments. It is relatively inexpensive, easy to use, and has a broad spectrum of activity against a wide range of insects. However, 2-oxoethyl N,N-dimethylcarbamate also has several limitations. It is highly toxic to non-target organisms, and its use can lead to the development of insect resistance. In addition, 2-oxoethyl N,N-dimethylcarbamate has a relatively short half-life, which means that it breaks down quickly in the environment and may require frequent reapplication.
将来の方向性
There are several future directions for the use of 2-oxoethyl N,N-dimethylcarbamate in insect control. One potential application is in the control of mosquito-borne diseases, such as malaria and dengue fever. Carbaryl has been shown to be effective in controlling the mosquito vector that transmits these diseases. Another potential application is in the development of new insecticides that are less toxic to non-target organisms and have a longer half-life. Finally, there is a need for further research into the mechanisms of insect resistance to 2-oxoethyl N,N-dimethylcarbamate and the development of strategies to overcome this resistance.
合成法
The synthesis of 2-oxoethyl N,N-dimethylcarbamate involves the reaction between methyl isocyanate and 2-hydroxyethyl carbamate. The reaction takes place in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through distillation or recrystallization to obtain pure 2-oxoethyl N,N-dimethylcarbamate.
科学的研究の応用
Carbaryl has been extensively studied for its insecticidal properties. It has been found to be highly effective in controlling a wide range of pests, including aphids, thrips, and mites. Carbaryl has also been used to control ticks that transmit Lyme disease. In addition, 2-oxoethyl N,N-dimethylcarbamate has been studied for its potential use in the control of mosquito-borne diseases, such as malaria and dengue fever.
特性
CAS番号 |
133731-62-1 |
|---|---|
製品名 |
2-oxoethyl N,N-dimethylcarbamate |
分子式 |
C5H9NO3 |
分子量 |
131.13 g/mol |
IUPAC名 |
2-oxoethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C5H9NO3/c1-6(2)5(8)9-4-3-7/h3H,4H2,1-2H3 |
InChIキー |
ZMTCBTUFPHUEAG-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OCC=O |
正規SMILES |
CN(C)C(=O)OCC=O |
同義語 |
Carbamic acid, dimethyl-, 2-oxoethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



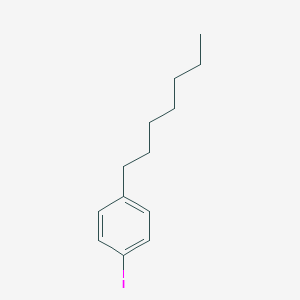
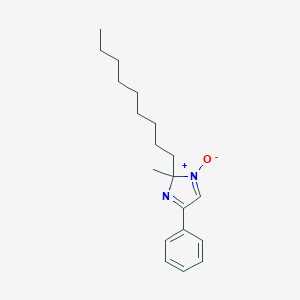
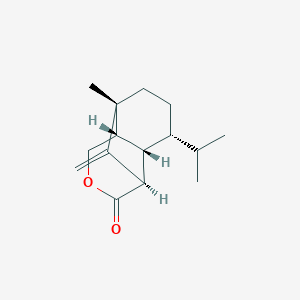
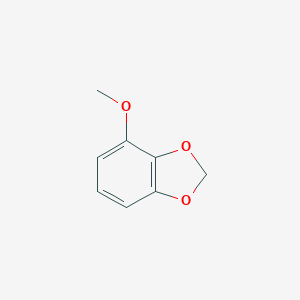
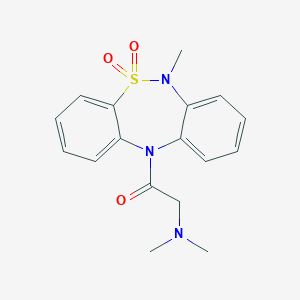
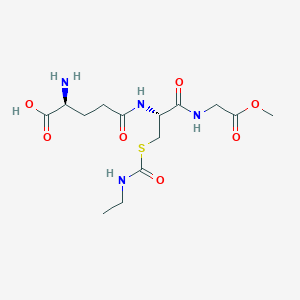
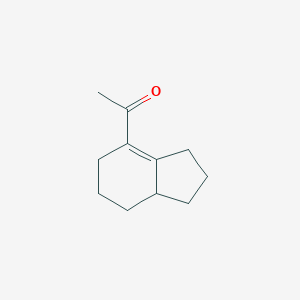
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)

